Product packaging for 2-(2-Cyanoethyl)benzoic acid(Cat. No.:CAS No. 51908-28-2)

2-(2-Cyanoethyl)benzoic acid

Cat. No.: B14659729
CAS No.: 51908-28-2
M. Wt: 175.18 g/mol
InChI Key: XUISPJFBVXYTKN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly bonded to an aromatic ring. vedantu.com Their derivatives are formed by replacing the hydroxyl (-OH) portion of the carboxyl group with other functional groups, leading to esters, amides, and acid halides, among others. numberanalytics.commsu.edu 2-(2-Cyanoethyl)benzoic acid fits within this family as a substituted benzoic acid. guidechem.com The presence of the cyanoethyl substituent on the aromatic ring significantly influences its chemical reactivity and potential applications compared to unsubstituted benzoic acid. vedantu.com Aromatic carboxylic acids and their derivatives are crucial in the industrial production of polymers, dyes, and pharmaceuticals. numberanalytics.com

Significance of ortho-Substituted Benzoic Acid Architectures in Chemical Research

The spatial arrangement of substituents on a benzene (B151609) ring profoundly impacts a molecule's properties. In the case of this compound, the "ortho" positioning of the cyanoethyl group relative to the carboxylic acid is of particular importance. This ortho-substitution is known to cause steric hindrance, which can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgtestbook.com This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, often leading to an increase in the acidity of the carboxylic acid compared to its meta and para isomers or unsubstituted benzoic acid. wikipedia.orgquora.comquora.com This phenomenon, known as the "ortho effect," is a key consideration in the design and synthesis of targeted molecules, as it can modulate the reactivity of the carboxylic acid group. testbook.comresearchgate.net

Role of Nitrile and Carboxyl Functional Groups in Synthetic Design

The synthetic utility of this compound is rooted in the distinct and complementary reactivity of its two functional groups.

The carboxyl group is a versatile handle for a variety of chemical transformations. pressbooks.pub It can readily undergo:

Esterification: Reaction with alcohols to form esters. numberanalytics.com

Amidation: Reaction with amines to produce amides. numberanalytics.com

Reduction: Conversion to a primary alcohol. pressbooks.pub

Salt formation: Deprotonation by a base to form a carboxylate salt. pressbooks.pub

The nitrile group (-C≡N) also offers a range of synthetic possibilities. lmu.edu While generally less reactive than the carboxyl group, it can participate in several important reactions: lmu.edufiveable.me

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions. msu.edufiveable.me

Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride. researchgate.net

Cycloaddition reactions: Participation in the formation of heterocyclic compounds. lmu.edu

The presence of both these groups allows for sequential or selective reactions, enabling the construction of complex molecular frameworks. The nitrile group, for instance, can act as a precursor to other functional groups or as a bioisostere for carbonyl or halogen groups in medicinal chemistry, potentially improving a drug molecule's metabolic stability and binding affinity. sioc-journal.cn

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number 51908-28-2

Note: Experimental physical properties such as melting and boiling points are not consistently reported across public sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B14659729 2-(2-Cyanoethyl)benzoic acid CAS No. 51908-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51908-28-2

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(2-cyanoethyl)benzoic acid

InChI

InChI=1S/C10H9NO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6H,3,5H2,(H,12,13)

InChI Key

XUISPJFBVXYTKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Cyanoethyl Benzoic Acid

Strategies for Introducing the 2-Cyanoethyl Moiety

The introduction of the 2-cyanoethyl group onto a benzene (B151609) ring is a critical step in the synthesis of the target molecule. This can be achieved through several strategies, primarily involving nucleophilic addition reactions or chain elongation from a pre-functionalized aromatic core.

Nucleophilic Addition Approaches

Nucleophilic addition, particularly the Michael addition to acrylonitrile (B1666552), stands out as a primary method for forming the 2-cyanoethyl group. This reaction involves the addition of a nucleophile to the β-carbon of acrylonitrile.

One plausible approach involves the directed ortho-lithiation of benzoic acid. The carboxylic acid group can direct metallation to the adjacent ortho position using a strong lithium base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting ortho-lithiated species can then act as a nucleophile, attacking acrylonitrile to form the desired product after an aqueous workup.

Another strategy employs a nucleophilic precursor to the benzoic acid. For instance, a suitable nucleophile such as the enolate of a ketone can be cyanoethylated, followed by the transformation of the ketone into a benzoic acid moiety. A patent for the preparation of 2-(2-cyanoethyl)-cyclopentanone details the reaction of cyclopentanone (B42830) with acrylonitrile in the presence of an amine catalyst, which could serve as a model for this approach.

Nucleophile Catalyst/Reagent Reaction Conditions Yield (%)
Cyclopentanone EnolatePyrrolidine/Benzoic AcidReflux, 2 hours90
ortho-Lithiated Benzoic Acids-BuLi/TMEDA, then Acrylonitrile-78 °C to RTModerate
AnilineAcetic AcidHigh TemperatureVariable

This table presents illustrative data for cyanoethylation reactions based on analogous systems.

Chain Elongation Techniques

Chain elongation techniques offer an alternative to direct cyanoethylation. These methods typically start with a benzoic acid derivative already possessing a one or two-carbon substituent at the ortho position, which is then extended to the desired three-carbon cyanoethyl chain.

One potential, though less direct, method could involve starting with 2-methylbenzoic acid. A multi-step sequence would be required to convert the methyl group into a 2-cyanoethyl group. This could theoretically involve radical halogenation of the methyl group, followed by conversion to a cyanomethyl group, and a subsequent one-carbon homologation, although this is a synthetically complex route.

A more viable chain elongation approach could start from 2-(cyanomethyl)benzoic acid. While direct two-carbon homologation is challenging, a sequence involving reduction of the nitrile to an amine, followed by reaction with an appropriate three-carbon electrophile and subsequent functional group manipulations could be envisioned. However, such multi-step sequences are often less efficient than direct cyanoethylation methods.

Construction of the Benzoic Acid Core

The formation of the benzoic acid ring can be approached either by building the ring with the desired substituents in place or by modifying a pre-existing aromatic ring.

Ring Formation and Functionalization

Constructing the aromatic ring with the 2-cyanoethyl side chain already present is a convergent approach. One strategy could involve a Diels-Alder reaction between a suitably substituted diene and a dienophile, followed by aromatization. However, the synthesis of the required precursors makes this a less common approach for simple substituted benzoic acids.

A more practical approach is the functionalization of a pre-existing benzene ring. For example, one could start with a precursor like 2-(3-cyanopropyl)toluene. The methyl group of this precursor could then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This method is a well-established route for the synthesis of benzoic acid derivatives.

Starting Material Oxidizing Agent Reaction Conditions Yield (%)
TolueneKMnO4, NaOH, then H3O+HeatHigh
2-Methyl-3-methoxy-tolueneCobalt-Manganese-Bromine catalyst, O2100-210 °C, 0.1-3 MPaHigh

This table provides typical conditions for the oxidation of alkylbenzenes to benzoic acids.

Carbon-Carbon Bond Cleavage Strategies for Analogous Structures

While not a primary method for the synthesis of 2-(2-Cyanoethyl)benzoic acid itself, oxidative carbon-carbon bond cleavage represents an advanced strategy for preparing analogous aryl carboxylic acids. For instance, aryl alkyl ketones can be converted to aryl carboxylic acids through a metal-free, one-pot, two-step process using iodine as a catalyst with DMSO and TBHP as oxidants. This method proceeds via an iodine-mediated oxidation to a phenylglyoxal (B86788) intermediate, which then undergoes radical-driven cleavage to form the carboxylic acid. This strategy could be valuable for synthesizing benzoic acid derivatives where a suitable aryl alkyl ketone precursor is readily available.

Functional Group Interconversions for Carboxyl Formation

A common and efficient strategy for the synthesis of this compound involves the hydrolysis of a dinitrile precursor, 2-(2-cyanoethyl)benzonitrile. The nitrile group is a versatile precursor to a carboxylic acid.

The hydrolysis of the nitrile group on the aromatic ring to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid. The mechanism proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Alkaline hydrolysis is also effective and involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). This reaction proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. During this process, ammonia (B1221849) gas is evolved, and the corresponding carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. The differential reactivity of the aliphatic and aromatic nitriles could potentially be exploited for selective hydrolysis, although harsh conditions might lead to the hydrolysis of both.

Reactant Conditions Product Yield (%)
Benzonitrile (B105546)H2SO4, H2O, HeatBenzoic AcidHigh
BenzonitrileNaOH, H2O, Heat, then H3O+Benzoic AcidHigh

This table illustrates typical conditions for the hydrolysis of benzonitrile to benzoic acid.

Biocatalytic Synthesis Approaches for Related Nitrile-Carboxylic Acid Transformations

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. While conventional chemical methods often require harsh conditions, such as strong acids or bases, biocatalytic approaches offer a green and highly selective alternative. journals.co.zarsc.org These enzymatic methods operate under mild conditions, typically at or near ambient temperature and neutral pH, minimizing waste and preventing the degradation of sensitive functional groups within the molecule. journals.co.zaresearchgate.net

The biocatalytic hydrolysis of nitriles to carboxylic acids is primarily accomplished through two distinct enzymatic pathways:

Direct Hydrolysis by Nitrilases: Nitrilase enzymes (EC 3.5.5.1) catalyze the direct conversion of a nitrile to a corresponding carboxylic acid and ammonia, without the formation of a free amide intermediate. nih.govwikipedia.org This one-step process is highly efficient and is a key focus for synthetic applications. researchgate.net

Two-Step Hydrolysis via Nitrile Hydratase and Amidase: This pathway involves the sequential action of two enzymes. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid. rsc.orgresearchgate.netthieme-connect.de

A significant advantage of these enzymatic systems is their regioselectivity, particularly in the hydrolysis of dinitriles to produce valuable cyano-carboxylic acids. rsc.org This selective transformation of only one of two nitrile groups is challenging to achieve with high yields using traditional chemical methods but is a demonstrated capability of biocatalysts. rsc.org Enzymes, particularly nitrilases, sourced from various microorganisms have shown considerable promise in this area. For instance, strains of Rhodococcus have been successfully used for the selective hydrolysis of dinitriles. rsc.orgsemanticscholar.org

Nitrilases are often categorized based on their substrate specificity, which includes aromatic nitrilases, aliphatic nitrilases, and arylacetonitrilases. nih.govnih.gov This diversity allows for the selection of an appropriate biocatalyst for a specific molecular structure. The transformation of a compound containing both an aromatic ring and an aliphatic nitrile chain, such as in the synthesis of cyano-carboxylic acids, would benefit from an enzyme capable of acting on such hybrid structures.

Research has demonstrated the successful application of microbial cells and their enzymes in converting various dinitriles into their corresponding monocarboxylic acids. These processes are foundational for developing a biocatalytic route for similar structures. The table below summarizes key research findings in the selective hydrolysis of dinitriles to cyano-carboxylic acids, illustrating the potential of this approach.

Table 1: Research Findings on Biocatalytic Hydrolysis of Dinitriles

Substrate Biocatalyst (Microorganism) Product Conversion/Yield Reference
Adiponitrile Rhodococcus sp. 5-Cyanopentanoic acid 99% Conversion rsc.org
Glutaronitrile Rhodococcus sp. 4-Cyanobutanoic acid 98% Conversion rsc.org
2,6-Dicyanopyridine Rhodococcus rhodochrous J1 6-Cyanopicolinic acid 98% Yield thieme-connect.de

The data highlights the high efficiency and selectivity of microbial nitrilases in converting dinitriles to cyano-carboxylic acids. This established methodology for related transformations provides a strong basis for the prospective development of a biocatalytic synthesis route for this compound from a corresponding dinitrile precursor. Such an approach would represent a significant advancement towards a more sustainable and efficient manufacturing process.

Elucidation of Reactivity and Mechanistic Pathways of 2 2 Cyanoethyl Benzoic Acid

Reactivity Profile of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group characterized by an acidic proton and an electrophilic carbonyl carbon. Its reactivity is central to the synthesis of numerous derivatives. msu.edu Reactions typically involve the substitution of the hydroxyl (-OH) group by another nucleophilic group. msu.edu To facilitate these reactions, the hydroxyl group, which is a poor leaving group, often requires activation. msu.edulibretexts.org

Esterification Reactions and Kinetics

One of the most fundamental reactions of carboxylic acids is their conversion into esters. libretexts.org The Fischer esterification is a classic acid-catalyzed method involving the reaction of a carboxylic acid with an alcohol. libretexts.org The reaction mechanism is initiated by the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, HCl), which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. libretexts.org

The kinetics of esterification, for instance with benzoic acid, are typically first-order with respect to the carboxylic acid. researchgate.netresearchgate.net The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the steric hindrance of both the carboxylic acid and the alcohol. While specific kinetic data for 2-(2-cyanoethyl)benzoic acid is not extensively documented, its reactivity is expected to be analogous to that of substituted benzoic acids.

Table 1: Representative Conditions for Esterification of Benzoic Acid Derivatives This table illustrates common conditions for the esterification of benzoic acid, which are applicable to its derivatives like this compound.

AlcoholCatalystTemperature (°C)Yield (%)
MethanolH₂SO₄RefluxHigh
EthanolAmberlyst 1575~88
Butanolp-Toluenesulfonic acid365-389 K~92
Benzyl AlcoholModified Montmorillonite K10RefluxHigh

Data compiled from multiple sources illustrating general trends. researchgate.netdnu.dp.uaijstr.orgdergipark.org.tr

Amidation Reactions and Related Transformations

The conversion of carboxylic acids to amides is a critical transformation in organic synthesis. Direct reaction with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. A common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride then readily reacts with an amine to form the corresponding amide.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate direct amidation by activating the carboxylic acid. libretexts.org The acid adds to the C=N double bond of DCC, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. libretexts.org Modern catalysis has also introduced methods for direct C-H amidation of benzoic acids under milder conditions, often utilizing transition metal catalysts like iridium. ibs.re.krnih.gov

Table 2: Common Reagents for Amidation of Benzoic Acid

Reagent ClassExample Reagent(s)Role
Halogenating AgentThionyl chloride (SOCl₂)Converts -COOH to acid chloride
Coupling AgentDicyclohexylcarbodiimide (DCC)Activates -COOH for direct reaction
CatalystPyridine-borane complexesCatalyzes direct amidation
CatalystIridium complexesCatalyze direct C-H amidation

This table summarizes common strategies for activating carboxylic acids for amidation. ibs.re.krresearchgate.net

Transformations of the Cyanoethyl Moiety

The cyanoethyl group features a carbon-nitrogen triple bond, which is a versatile functional handle for various chemical transformations. The nitrile carbon is electrophilic, and the entire group can be hydrolyzed, reduced, or involved in cyclization reactions.

Nitrile Hydrolysis and Derivatives

The hydrolysis of the nitrile group is a well-established transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis : Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) typically leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. lumenlearning.comchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The initial product is the salt of the carboxylic acid (a carboxylate). chemistrysteps.comcommonorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

For this compound, complete hydrolysis of the nitrile would result in the formation of 2-(2-carboxyethyl)benzoic acid.

Table 3: Comparison of Nitrile Hydrolysis Conditions

ConditionReagentsIntermediate ProductFinal Product (after workup)
AcidicDilute HCl or H₂SO₄, HeatAmideCarboxylic Acid
BasicNaOH or KOH solution, HeatAmideCarboxylate Salt (then Carboxylic Acid)

This table outlines the general outcomes of acid- and base-catalyzed nitrile hydrolysis. libretexts.orglibretexts.orgcommonorganicchemistry.com

Cyclization Reactions Leading to Heterocyclic Systems

The strategic placement of the cyanoethyl and carboxylic acid groups on the benzene (B151609) ring allows for intramolecular cyclization reactions to form various heterocyclic systems. These transformations often require the modification of one of the functional groups to initiate the ring-closing step. For instance, reduction of the nitrile group to a primary amine, followed by heating, can lead to a lactam (a cyclic amide) through condensation with the neighboring carboxylic acid group.

Similarly, partial hydrolysis of the nitrile to an amide can be followed by an acid-catalyzed cyclization to form a cyclic imide. Such intramolecular reactions are powerful tools for the synthesis of complex polycyclic molecules, including benzodiazepin-2-thiones and other fused heterocyclic systems. researchgate.net The specific product formed depends heavily on the reagents and reaction conditions employed.

Nucleophilic Reactivity and Additions

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. lumenlearning.com Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add across the carbon-nitrogen triple bond. The initial addition results in an imine salt, which upon hydrolysis yields a ketone. This provides a synthetic route to convert the cyanoethyl group into a more complex side chain.

Furthermore, the cyano group can participate as an electrophile in conjugate addition reactions when part of an activated system, although in the case of this compound, the reactivity is primarily centered on direct additions to the nitrile triple bond. bham.ac.uk

Intra- and Intermolecular Reaction Pathways

The reactivity of this compound is characterized by the interplay of its two functional groups: the carboxylic acid and the cyanoethyl substituent, positioned ortho to each other on the benzene ring. This unique arrangement facilitates specific intra- and intermolecular reaction pathways, leading to the formation of diverse chemical architectures.

One of the most significant intramolecular pathways for this compound and its derivatives is cyclization to form lactones, particularly isochromanone structures. This transformation typically proceeds via hydrolysis of the nitrile group to a carboxylic acid, followed by an acid-catalyzed intramolecular esterification (lactonization). The reaction can also be initiated by reduction of the nitrile to a primary amine, which can then undergo intramolecular amidation.

A plausible pathway for the intramolecular cyclization of this compound to form 3,4-dihydro-1H-isochromen-1-one (a derivative of isochromanone) involves the initial hydrolysis of the cyano group. Under acidic or basic conditions, the nitrile can be converted to a carboxylic acid, forming 2-(2-carboxyethyl)benzoic acid. Subsequent heating in the presence of an acid catalyst would then promote the intramolecular esterification between the newly formed carboxylic acid and the existing one, leading to the six-membered lactone ring.

Intermolecular reactions of this compound are largely governed by the reactivity of the carboxylic acid and the aromatic ring. The carboxylic acid group can undergo standard transformations such as esterification, amide formation, and conversion to an acid chloride. Furthermore, the carboxylic acid acts as an ortho-directing group in electrophilic aromatic substitution reactions, although its deactivating nature can make such reactions challenging. However, under specific conditions, such as those employed in ruthenium-catalyzed C-H activation, functionalization at the position ortho to the carboxylic acid can be achieved with high regioselectivity.

The cyano group can also participate in intermolecular reactions, such as co-cyclotrimerization with alkynes or reactions with organometallic reagents. However, the steric hindrance from the ortho-carboxylic acid group may influence the accessibility of the nitrile for such transformations.

To illustrate the potential for intramolecular cyclization, a representative reaction is outlined below:

ReactantReagents and ConditionsProductYield (%)
This compound1. H2SO4, H2O, Δ2. H+, Δ3,4-Dihydro-1H-isochromen-1-one85

This table presents a representative outcome for the described transformation based on analogous reactions.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are intrinsically linked to its molecular structure. The ortho-substitution pattern of the benzene ring and the nature of the functional groups play a crucial role in directing the outcomes of complex chemical transformations.

Regioselectivity:

In electrophilic aromatic substitution reactions, the carboxylic acid group is a meta-directing group. However, in the context of directed C-H activation, the carboxylic acid can act as a directing group to facilitate substitution at the ortho position. For this compound, this would correspond to the C3 or C6 position of the benzene ring. The steric bulk of the cyanoethyl group would likely favor substitution at the less hindered C6 position.

For instance, in a hypothetical palladium-catalyzed arylation reaction, the regioselectivity would be expected to favor the C6 position due to the directing effect of the carboxylic acid and steric considerations.

ReactantCoupling PartnerCatalystProduct (Major Isomer)Regioselectivity (ortho:meta:para)
This compoundPhenylboronic acidPd(OAc)2, PPh36-Phenyl-2-(2-cyanoethyl)benzoic acid>95:5:0

This table illustrates the expected regioselectivity based on established principles of directed C-H activation.

Stereoselectivity:

Stereoselectivity in reactions of this compound would become a key consideration in transformations that introduce a new chiral center. For example, asymmetric reduction of the ketone that could be formed from the cyano group, or stereoselective addition to the nitrile, would lead to chiral products. The synthesis of enantiomerically enriched derivatives would necessitate the use of chiral reagents or catalysts.

Consider a scenario where the cyano group is hydrolyzed to an amide and then participates in a Mannich-type reaction. The use of a chiral phosphoric acid catalyst could facilitate the diastereo- and enantioselective formation of a new stereocenter. The proximity of the carboxylic acid group could influence the transition state of the reaction, potentially enhancing the stereochemical control.

ReactantsChiral CatalystProduct Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
2-(2-Cyanoethyl)benzamide + N-Benzoyl imine(R)-TRIP90:1095

This table provides a representative example of stereoselectivity in a complex reaction involving a derivative of the target compound, based on known asymmetric catalytic methods.

Synthetic Utility of 2 2 Cyanoethyl Benzoic Acid As a Precursor and Intermediate

Development of Novel Heterocyclic Scaffolds

The utility of 2-(2-cyanoethyl)benzoic acid as a direct precursor for the synthesis of certain novel heterocyclic scaffolds, specifically isoquinolinone and pyrazole (B372694) derivatives, is not extensively documented in readily available scientific literature. The inherent chemical structure of this compound, featuring a carboxylic acid and a cyanoethyl group on a benzene (B151609) ring, suggests potential for intramolecular cyclization reactions to form nitrogen-containing heterocycles. However, specific, well-established protocols for the direct conversion of this compound to the target scaffolds are not prominently reported.

Isoquinolinone Derivatives

While the direct synthesis of isoquinolinone derivatives from this compound is not explicitly detailed in the surveyed literature, the general strategies for constructing the 3,4-dihydroisoquinolin-1(2H)-one core often involve the cyclization of precursors that bear a resemblance to the structure of this compound. For instance, the Castagnoli–Cushman reaction is a known method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, though it utilizes different starting materials. nih.gov Another approach involves the high-temperature thermal cyclization of a styryl isocyanate, formed in situ from a precursor molecule, to yield a 1(2H)-isoquinolinone, which can then be hydrogenated to the corresponding 3,4-dihydro-1(2H)-isoquinolinone. researchgate.net

A plausible, though not explicitly documented, pathway for the conversion of this compound to an isoquinolinone derivative could involve the intramolecular cyclization of a modified form of the molecule. For example, if the cyano group were to be hydrolyzed to a primary amide, subsequent intramolecular condensation with the carboxylic acid group could theoretically lead to the formation of a lactam, which is the core structure of an isoquinolinone. However, this remains a hypothetical route without direct citation in the available literature.

Applications in the Synthesis of Complex Organic Molecules

While direct applications of this compound in the total synthesis of complex natural products are not widely reported, its structural analogs have been utilized as key intermediates in the synthesis of pharmaceutically active compounds. For example, the isomeric compound, 3-(1-cyanoethyl)benzoic acid, is a crucial precursor in the industrial synthesis of Ketoprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). google.com In this synthesis, the cyanoethylbenzoic acid derivative undergoes a series of transformations, including conversion to the corresponding benzoyl chloride, a Friedel-Crafts reaction, and subsequent hydrolysis to yield the final drug molecule. google.com This example underscores the potential of cyanoethyl-substituted benzoic acids as valuable building blocks in medicinal chemistry.

Benzoic acid and its derivatives are generally important in the pharmaceutical industry, not only as active ingredients but also as intermediates for the synthesis of more complex molecules. nih.gov

Utilization of the 2-Cyanoethyl Group as a Protecting Group or Activating Moiety

The 2-cyanoethyl group is a well-established protecting group for carboxylic acids in organic synthesis. libretexts.orgddugu.ac.inoup.com This protecting group can be introduced by esterification of a carboxylic acid with 2-cyanoethanol.

The primary advantage of the 2-cyanoethyl ester is its stability under various reaction conditions, yet its facile removal under mild basic conditions. libretexts.org This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other protecting groups that are sensitive to acidic or hydrogenolytic cleavage. libretexts.org

The cleavage of the 2-cyanoethyl ester is typically achieved through a β-elimination mechanism promoted by a non-nucleophilic base. Common reagents and conditions for deprotection include:

ReagentConditionsReference
Triethylamine- ddugu.ac.in
1,8-Diazabicycloundec-7-ene (DBU)--
Potassium carbonateMethanol/Water ddugu.ac.in

This mild deprotection protocol makes the 2-cyanoethyl group particularly useful in the synthesis of complex and sensitive molecules, such as oligonucleotides and peptides, where harsh deprotection conditions could lead to degradation or racemization. libretexts.orgjocpr.com

While the primary role of the 2-cyanoethyl group in the context of a carboxylic acid is as a protecting group, the carboxylic acid function itself can be "activated" to facilitate reactions such as amide or ester formation. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. nih.gov For instance, reaction with cyanate (B1221674) can activate the carboxyl group for peptide bond formation. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 2-(2-Cyanoethyl)benzoic acid is expected to show distinct signals for the aromatic protons and the protons of the cyanoethyl side chain. The aromatic region would likely display complex multiplets due to the ortho-substitution pattern, which results in unique chemical environments for each of the four protons on the benzene (B151609) ring. The ethyl group protons would appear as two triplets, corresponding to the methylene group adjacent to the aromatic ring and the methylene group adjacent to the cyano group. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the two carbons of the ethyl chain, the carbon of the cyano group, the six carbons of the aromatic ring (which would be distinct due to the substitution pattern), and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons are indicative of their electronic environment.

Predicted NMR Data:

Disclaimer: The following NMR data is predicted by computational models and may differ from experimental values.

Predicted ¹H NMR Chemical Shifts (in ppm):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.2 - 8.1Multiplets
-CH₂-Ar3.1 - 3.3Triplet
-CH₂-CN2.7 - 2.9Triplet
-COOH> 10Broad Singlet

Predicted ¹³C NMR Chemical Shifts (in ppm):

Carbon AtomPredicted Chemical Shift (ppm)
-COOH~170
Aromatic C (quaternary)130 - 145
Aromatic CH125 - 135
-CN~118
-CH₂-Ar~35
-CH₂-CN~18

2D NMR (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations would be between the two methylene groups of the cyanoethyl chain. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their attached aromatic carbons, and the methylene protons to their respective methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons. For this compound, key HMBC correlations would be expected from the methylene protons adjacent to the aromatic ring to the quaternary aromatic carbon at the point of substitution, and to the other carbons of the benzene ring. Correlations would also be anticipated from the aromatic protons to the carboxylic carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₉NO₂, the expected exact mass can be calculated. HRMS would confirm this elemental composition, distinguishing it from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation might include the loss of the carboxylic acid group, the cyanoethyl side chain, or parts thereof, which would further support the proposed structure.

Calculated Exact Mass:

Molecular FormulaCalculated Exact Mass
C₁₀H₉NO₂175.0633

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, nitrile, and aromatic functionalities.

Expected FTIR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)Description
Carboxylic Acid O-H2500-3300Broad
Aromatic C-H3000-3100Sharp
Aliphatic C-H2850-2960Sharp
Nitrile C≡N2220-2260Sharp, medium intensity
Carboxylic Acid C=O1680-1710Sharp, strong
Aromatic C=C1450-1600Multiple bands
Carboxylic Acid C-O1210-1320Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π-π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. For substituted benzoic acids, characteristic absorption bands are often observed, which can be affected by the solvent and the pH of the solution. rsc.org

X-ray Diffraction Crystallography for Solid-State Structure Analysis

X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. If a suitable single crystal of this compound can be obtained, X-ray analysis would confirm the connectivity and stereochemistry of the molecule. Furthermore, it would provide insights into the intermolecular interactions in the solid state. A common feature for benzoic acids is the formation of centrosymmetric dimers in the solid state, where two molecules are linked by hydrogen bonds between their carboxylic acid groups. mdpi.com

Computational Chemistry and Theoretical Studies on 2 2 Cyanoethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the electronic structure and equilibrium geometry of molecules. For 2-(2-Cyanoethyl)benzoic acid, DFT calculations would typically be employed to predict its three-dimensional structure with high precision. These calculations involve optimizing the molecular geometry to find the lowest energy conformation.

Key outputs from DFT calculations include optimized bond lengths, bond angles, and dihedral angles, which together define the molecule's shape. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p)) (Note: The following data is illustrative of typical DFT calculation results and is not based on published experimental data.)

ParameterValue
Bond Lengths (Å)
C(carboxyl)-C(aromatic)1.49
C=O (carboxyl)1.21
C-O (carboxyl)1.36
O-H (carboxyl)0.97
C(aromatic)-C(ethyl)1.51
C-C (ethyl)1.54
C≡N (cyano)1.16
Bond Angles (°) **
O=C-O (carboxyl)123.0
C(aromatic)-C(carboxyl)-O118.5
C(aromatic)-C(ethyl)-C112.0
C-C-C (ethyl)110.0
C-C≡N (cyano)178.0
Dihedral Angles (°) **
C(aromatic)-C(aromatic)-C(carboxyl)=O15.0
C(aromatic)-C(aromatic)-C(ethyl)-C85.0

Ab Initio Methods for Quantum Mechanical Properties and Electronic Profiles

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameterization. These methods solve the Schrödinger equation to provide highly accurate descriptions of molecular properties. For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be used to obtain a more refined understanding of its quantum mechanical properties.

These methods are particularly valuable for calculating accurate energies, electron correlation effects, and detailed electronic profiles. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for other computational techniques. They can provide precise values for properties such as ionization potential, electron affinity, and dipole moment, offering a comprehensive electronic profile of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) and Raman vibrational frequencies.

By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. This allows for the theoretical generation of an IR spectrum, which can be used to assign the various vibrational modes of the molecule, such as the characteristic stretches of the C=O, O-H, and C≡N groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: The following data is illustrative and not based on published experimental data.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3550
Carboxylic AcidC=O stretch1730
CyanoC≡N stretch2250
Aromatic RingC-H stretch3100-3000
Aromatic RingC=C stretch1600-1450
Ethyl ChainC-H stretch2950-2850

Reaction Pathway Analysis and Transition State Modeling

Theoretical methods can be employed to explore the potential chemical reactions of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products.

For example, the decarboxylation of this compound or its reactions at the cyano group could be investigated. Transition state modeling allows for the calculation of the activation energy of a reaction, which is a key factor in determining the reaction rate. This type of analysis provides valuable insights into the reactivity and potential chemical transformations of the molecule.

Conformational Analysis and Intramolecular Interactions

The flexibility of the cyanoethyl side chain in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the different stable arrangements of the atoms in the molecule and to determine their relative energies. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy conformers.

These studies also shed light on the intramolecular interactions that stabilize certain conformations. For instance, non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid proton and the cyano nitrogen) or van der Waals forces can play a significant role in determining the preferred shape of the molecule. Understanding the conformational landscape is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations

The development of highly selective and efficient catalytic systems is a cornerstone of modern organic synthesis. For 2-(2-Cyanoethyl)benzoic acid, future research will likely focus on catalysts that can enable precise transformations of its functional groups. While traditional acid and base catalysis have been employed, the next generation of catalysts will offer greater control over reactivity and selectivity.

One promising area is the use of transition metal catalysts. For instance, rhodium-catalyzed reactions have been shown to be effective for the annulation of benzoic acids with unsaturated systems through C-H bond activation. nih.govnih.gov The application of similar rhodium catalysts to this compound could lead to the synthesis of novel polycyclic structures by functionalizing the ortho C-H bond of the benzoic acid ring. The cyanoethyl group's influence on the electronic properties of the aromatic ring could offer unique opportunities for regioselective transformations.

Furthermore, the development of catalysts for the selective transformation of the nitrile group in the presence of the carboxylic acid is a significant challenge. While cupric acetate (B1210297) has been shown to be an effective catalyst for the monocyanoethylation of aromatic amines, a related transformation, future work could explore its applicability to transformations involving the cyanoethyl group of the target molecule. asianpubs.org The design of catalysts that can differentiate between the nitrile and carboxylic acid functionalities will be crucial for the selective synthesis of amides, amines, or other nitrogen-containing heterocycles from this compound.

Below is a table summarizing potential catalytic systems and their applications for the selective transformation of this compound.

Catalytic SystemTarget TransformationPotential Outcome
Rhodium ComplexesC-H activation and annulationSynthesis of novel polycyclic compounds
Copper-based CatalystsSelective nitrile hydrationDirect conversion to 2-(2-carbamoylethyl)benzoic acid
Palladium CatalystsCross-coupling reactionsFunctionalization of the aromatic ring
Chiral Lewis AcidsAsymmetric transformationsEnantioselective synthesis of derivatives

Exploration of Unconventional Reaction Pathways for Functionalization

Moving beyond traditional thermal methods, the exploration of unconventional reaction pathways, such as those driven by photochemistry and electrochemistry, is set to revolutionize the functionalization of this compound. These methods offer mild reaction conditions and unique reactivity patterns that are often inaccessible through conventional means.

Photoredox catalysis, for example, can generate highly reactive radical intermediates from carboxylic acids under visible light irradiation. mdpi.com This could be harnessed for decarboxylative functionalization, where the carboxylic acid group is replaced with other functionalities, or for intramolecular cyclizations. The application of photoredox catalysis to this compound could enable the formation of novel lactones or other heterocyclic systems through intramolecular C-H functionalization. mdpi.com

Electrochemistry provides another powerful tool for driving chemical transformations. nih.gov The anodic oxidation of the carboxylate could initiate radical-based reactions, similar to photoredox catalysis. mdpi.com Conversely, cathodic reduction could be employed for the selective transformation of the nitrile group. The ability to precisely control the electrode potential offers a high degree of selectivity. The electrochemical synthesis of benzoic acid derivatives from CO2 and aryl halides has demonstrated the potential of this approach for carboxylation reactions. nih.gov

These unconventional methods are summarized in the following table:

Reaction PathwayEnergy SourcePotential FunctionalizationAdvantages
Photoredox CatalysisVisible LightDecarboxylative coupling, C-H functionalizationMild conditions, high selectivity
ElectrochemistryElectricitySelective oxidation/reduction, radical reactionsAvoids chemical oxidants/reductants, precise control
MechanochemistryMechanical ForceSolvent-free reactions, novel reactivityGreen chemistry, access to unique products
SonochemistryUltrasoundEnhanced reaction rates, radical formationImproved mass transfer, initiation of radical pathways

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of the synthesis of this compound and its derivatives into automated and continuous flow platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. nih.govrsc.orgresearchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govnih.gov

The synthesis of 2,2′-diselenobis(benzoic acid) in a continuous flow system highlights the potential of this technology for the preparation of benzoic acid derivatives. rsc.org Similarly, the synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity. Automated platforms can further enhance efficiency by enabling high-throughput screening of reaction conditions and rapid optimization. nih.govnih.govamidetech.compentelutelabmit.com

The benefits of integrating the synthesis of this compound into these platforms are outlined in the table below.

PlatformKey FeaturesAdvantages for this compound Synthesis
Automated SynthesisHigh-throughput screening, robotic handlingRapid optimization of reaction conditions, efficient library synthesis
Flow ChemistryContinuous processing, enhanced controlImproved safety, scalability, and product consistency
MicroreactorsSmall reaction volumes, high surface area-to-volume ratioPrecise temperature control, rapid mixing, safe handling of exothermic reactions

Design and Synthesis of Chemically Modified Analogs for Mechanistic Probes

The design and synthesis of chemically modified analogs of this compound are crucial for elucidating reaction mechanisms and for developing new applications, particularly in the realm of chemical biology. By systematically modifying the structure of the molecule, researchers can gain valuable insights into how it interacts with catalysts, enzymes, and other biological targets.

One powerful technique is isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium, carbon-13). The synthesis of isotopically labeled arachidonic acids has been instrumental in probing the reaction mechanism of prostaglandin (B15479496) H synthase. nih.gov Similarly, synthesizing deuterated or 13C-labeled this compound would allow for detailed mechanistic studies of its reactions using techniques like kinetic isotope effect measurements and NMR spectroscopy.

Furthermore, the synthesis of analogs with altered electronic or steric properties can provide valuable structure-activity relationship (SAR) data. For instance, introducing electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the reactivity of the carboxylic acid and nitrile groups. Such analogs can be used to probe the electronic demands of a catalytic cycle or to optimize the binding affinity of the molecule to a biological target. The design of benzoic acid derivatives as enzyme inhibitors is a well-established field, and similar principles can be applied to create analogs of this compound for specific biological investigations. nih.govresearchgate.netnih.govosti.govmdpi.comnih.gov

The table below details different types of chemically modified analogs and their potential applications.

Analog TypeModificationApplication
Isotopically LabeledReplacement with D, 13C, or 15NMechanistic studies of reaction pathways
Sterically ModifiedIntroduction of bulky groupsProbing steric effects in catalysis and binding
Electronically ModifiedAddition of electron-donating/-withdrawing groupsInvestigating electronic effects on reactivity and SAR studies
Fluorinated AnalogsIncorporation of fluorine atomsEnhancing metabolic stability and binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-cyanoethyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves esterification or alkylation of benzoic acid derivatives. For example, microwave-assisted synthesis under dry media can enhance reaction efficiency and reduce byproducts. Reaction parameters such as catalyst choice (e.g., concentrated sulfuric acid for esterification), temperature control (80–120°C), and solvent selection (polar aprotic solvents like DMF) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • FT-IR/Raman spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, carboxylic O-H stretch at 2500–3000 cm⁻¹) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., planar geometry of the benzene ring, cyanoethyl group orientation). Hydrogen bonding patterns (O–H⋯O, C–H⋯O) can be analyzed to confirm intermolecular interactions .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, cyanoethyl protons at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:

  • Molecular orbital energies : HOMO-LUMO gaps to assess electronic stability (~4.5–5.0 eV for benzoic acid derivatives) .
  • Natural Bond Orbital (NBO) analysis : Charge distribution across the cyanoethyl and carboxyl groups, revealing sites for electrophilic/nucleophilic attack .
  • Vibrational assignments : Cross-validate experimental FT-IR/Raman spectra with computed wavenumbers to resolve ambiguities in peak assignments .

Q. What strategies address contradictions in crystallographic data for structurally similar benzoic acid derivatives?

  • Methodological Answer :

  • Data reconciliation : Compare unit cell parameters (e.g., space group P2₁/c vs. P1) and hydrogen-bonding motifs across studies. For example, variations in [111] directional chains may arise from solvent inclusion during crystallization .
  • Refinement protocols : Use SHELXL or OLEX2 with high-resolution data (R-factor < 0.05) to minimize model bias. Validate thermal displacement parameters (ADPs) for non-hydrogen atoms .
  • Temperature-dependent studies : Analyze phase transitions or conformational flexibility at low temperatures (100–150 K) to resolve disorder .

Q. How can LC-MS and tandem mass spectrometry (MS/MS) be applied to study the stability and degradation pathways of this compound in biological matrices?

  • Methodological Answer :

  • Sample preparation : Use QuEChERS or solid-phase extraction (SPE) to isolate the compound from complex matrices (e.g., plasma, tissue homogenates) .
  • LC-MS conditions : Employ a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor [M-H]⁻ ions (m/z ~190–220) in negative ion mode.
  • Degradation analysis : Identify hydrolytic byproducts (e.g., cyano group hydrolysis to amides) via MS/MS fragmentation patterns (e.g., neutral loss of HCN, 27 Da) .

Q. What are the challenges in synthesizing metal-organic frameworks (MOFs) using this compound as a ligand, and how can coordination modes be characterized?

  • Methodological Answer :

  • Synthetic challenges : The cyanoethyl group may sterically hinder metal coordination. Optimize solvent (e.g., DMSO) and pH (5–7) to promote deprotonation of the carboxyl group.
  • Characterization :
  • PXRD : Confirm MOF crystallinity and compare with simulated patterns from single-crystal data .
  • FT-IR : Detect shifts in ν(COO⁻) (~1400 cm⁻¹) and ν(C≡N) to confirm ligand-metal binding .
  • TGA/DSC : Assess thermal stability and solvent loss events (e.g., weight loss at 150–250°C) .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Basis set validation : Compare results from 6-31G(d,p) vs. 6-311++G(d,p) basis sets to assess convergence.
  • Solvent effects : Include implicit solvent models (e.g., PCM for water or methanol) in DFT calculations to match experimental conditions .
  • Scaling factors : Apply empirical scaling (0.96–0.98) to vibrational frequencies to align computed and observed IR peaks .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation via fume hoods .
  • First-aid measures : For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical attention .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.